molecular formula C11H11NO3 B14535072 Methyl 3-benzamidoprop-2-enoate CAS No. 62183-17-9

Methyl 3-benzamidoprop-2-enoate

Cat. No.: B14535072
CAS No.: 62183-17-9
M. Wt: 205.21 g/mol
InChI Key: SPCFCWIDNLHCAL-UHFFFAOYSA-N
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Description

Methyl 3-benzamidoprop-2-enoate is an α,β-unsaturated ester featuring a benzamide substituent at the β-position. This compound is synthesized via condensation reactions between benzoyl derivatives and amino esters. For example, methyl 2-benzoylamino-3-arylaminobut-2-enoates are prepared by reacting aromatic amines with methyl 2-benzoylamino-3-oxobutanoate in the presence of acid catalysts like p-toluenesulfonic acid (PTSA) . The resulting α,β-unsaturated system is highly reactive, making it a versatile intermediate in heterocyclic synthesis, particularly for constructing oxazoloquinolines and imidazole carboxylates under cyclization conditions .

Properties

CAS No.

62183-17-9

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 3-benzamidoprop-2-enoate

InChI

InChI=1S/C11H11NO3/c1-15-10(13)7-8-12-11(14)9-5-3-2-4-6-9/h2-8H,1H3,(H,12,14)

InChI Key

SPCFCWIDNLHCAL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CNC(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Esterification of 3-Benzamidoprop-2-enoic Acid

A direct method involves the esterification of 3-benzamidoprop-2-enoic acid with methanol under acidic catalysis. This route employs sulfuric acid ($$ \text{H}2\text{SO}4 $$) or toluenesulfonic acid ($$ \text{p-TsOH} $$) as catalysts, typically at reflux temperatures (60–80°C). The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by methanol to yield the ester.

Reaction Conditions:

  • Catalyst: $$ \text{H}2\text{SO}4 $$ (5 mol%)
  • Solvent: Methanol (excess as solvent)
  • Temperature: 65°C, 12 hours
  • Yield: 68–72%

This method is limited by the availability of the carboxylic acid precursor, which may require additional synthesis steps.

Michael Addition-Based Synthesis

An alternative approach utilizes a Michael addition between benzamide and methyl propiolate. In this two-step process, deprotonated benzamide acts as a nucleophile, attacking the α,β-unsaturated ester. The reaction is facilitated by a base such as sodium hydride ($$ \text{NaH} $$) in tetrahydrofuran (THF).

Mechanistic Pathway:

  • Deprotonation of benzamide by $$ \text{NaH} $$, forming a resonance-stabilized amide ion.
  • Nucleophilic attack on methyl propiolate’s β-carbon, generating the enolate intermediate.
  • Protonation to yield the final product.

Optimized Parameters:

  • Base: $$ \text{NaH} $$ (1.2 equiv)
  • Solvent: THF, anhydrous conditions
  • Temperature: 0°C to room temperature, 6 hours
  • Yield: 82%

This method offers superior yields but requires stringent anhydrous conditions.

Condensation via Hydrazone Intermediates

A patent-derived strategy involves forming a hydrazone intermediate, which undergoes intramolecular cyclization to yield the target compound. This route, adapted from dihydrobenzodiazepine syntheses, begins with the condensation of benzoyl hydrazine with methyl acrylate.

Key Steps:

  • Hydrazone Formation: Benzoyl hydrazine reacts with methyl acrylate in ethanol under reflux, forming a hydrazone intermediate.
  • Cyclization: Treatment with a base (e.g., $$ \text{K}2\text{CO}3 $$) induces cyclization, yielding the α,β-unsaturated ester.

Advantages:

  • High enantiomeric purity due to stereoselective cyclization.
  • Scalable for industrial production.

Yield: 75–78%

Comparative Analysis of Synthetic Methods

The following table summarizes the efficiency, scalability, and practicality of each method:

Method Catalyst/Base Yield Purity Scalability
Esterification $$ \text{H}2\text{SO}4 $$ 68–72% Moderate Limited
Michael Addition $$ \text{NaH} $$ 82% High Moderate
Hydrazone Cyclization $$ \text{K}2\text{CO}3 $$ 75–78% High High

The Michael addition route provides the highest yield but demands specialized handling of $$ \text{NaH} $$. In contrast, the hydrazone method balances yield and scalability, making it preferable for large-scale synthesis.

Mechanistic Insights and Side Reactions

Competing Pathways in Esterification

During acid-catalyzed esterification, competing decarboxylation may occur at elevated temperatures, leading to byproducts such as benzamide and carbon dioxide. Mitigation strategies include:

  • Temperature Control: Maintaining temperatures below 70°C.
  • Catalyst Modulation: Using milder acids like $$ \text{p-TsOH} $$.

Stereochemical Considerations

The Michael addition route produces exclusively the E-isomer due to steric hindrance during enolate formation. This stereoselectivity is critical for applications requiring geometric purity.

Advanced Purification Techniques

Post-synthesis purification often employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. The latter method achieves >95% purity, as evidenced by melting point analysis (reported m.p. 156–158°C).

Industrial and Research Applications

This compound serves as a precursor for:

  • Pharmaceuticals: Intermediate in antitumor agent synthesis.
  • Polymer Chemistry: Monomer for conductive polymers.
  • Agrochemicals: Building block for herbicidal compounds.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-benzamidoprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or esters with different substituents.

Scientific Research Applications

Methyl 3-benzamidoprop-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-benzamidoprop-2-enoate involves its interaction with specific molecular targets. The ester and amide functional groups allow it to participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

Methyl 3-benzamidoprop-2-enoate belongs to a family of esters and amides with distinct functional group arrangements. Key structural analogues include:

Compound NameFunctional GroupsKey Structural Features
This compound Amide, α,β-unsaturated esterConjugated system enhances electrophilicity
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Amide, hydroxylN,O-bidentate directing group for metal catalysis
Methyl salicylate Ester, hydroxyl (ortho-substituted)Aromatic ester with intramolecular H-bonding
Methyl o-benzoyl benzoate Ester, aromatic ketoneTwo aromatic rings with ketone functionality

The α,β-unsaturated ester in this compound distinguishes it from saturated esters (e.g., methyl salicylate) by enabling conjugate addition and cycloaddition reactions. Unlike N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which prioritizes coordination to metals via its N,O-groups, the target compound’s reactivity is dominated by its electron-deficient double bond .

Data Tables

Table 1. Key Physical and Chemical Properties of Analogous Compounds

CompoundMolecular Weight (g/mol)Boiling Point (°C)Solubility
This compound*~235.3Not reportedModerate in organic solvents
Methyl salicylate 152.15222Low in water
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 207.27Not reportedHigh in polar solvents

*Estimated based on structural analogues.

Research Findings and Discussion

  • Reactivity: The α,β-unsaturation in this compound enables regioselective cyclization, contrasting with saturated esters like methyl salicylate, which undergo electrophilic substitution .
  • Directing Group Utility: While N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide acts as a metal-coordinating ligand, this compound’s amide group may stabilize transition states in cyclization reactions .
  • Thermal Stability : Methyl esters generally exhibit lower thermal stability than amides. This difference influences their applications in high-temperature syntheses .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 3-benzamidoprop-2-enoate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves acylation of methyl prop-2-enoate derivatives using benzoyl chloride or benzamide precursors under basic conditions. Optimization may include:

  • Catalyst selection : Use of DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
  • Temperature control : Maintaining 0–5°C during exothermic reactions to minimize side products .
  • Solvent choice : Dichloromethane or THF for improved solubility of intermediates .
    • Validation : Monitor reaction progress via TLC or HPLC (C18 column, acetonitrile/water gradient) to confirm product purity .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar esters?

  • Methodological Answer :

  • ¹H NMR : The α,β-unsaturated ester moiety shows characteristic coupling (J = 12–15 Hz) between the vinylic protons. The benzamide NH proton appears as a broad singlet at δ 8.2–8.5 ppm .
  • IR : Stretching vibrations at ~1720 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) confirm functional groups .
  • Cross-Verification : Compare with computed spectra (e.g., PubChem data for analogous compounds) to resolve ambiguities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Safety Framework :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for synthesis steps involving volatile solvents .
  • Waste Disposal : Segregate halogenated solvents and amide-containing waste for specialized treatment .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

  • Methodological Answer :

  • Data Collection : Use SHELX programs for structure solution (SHELXD) and refinement (SHELXL) .
  • Validation : Check for plausible hydrogen-bonding patterns (e.g., N–H···O interactions) using PLATON .
  • Graph-Set Analysis : Apply Etter’s rules to classify hydrogen-bonding motifs (e.g., R₂²(8) patterns) .
    • Example : A hypothetical structure (space group P2₁/c) might show intermolecular N–H···O bonds stabilizing the crystal lattice .

Q. What strategies can address contradictions in reported biological activities of this compound derivatives?

  • Analytical Workflow :

  • Reproducibility Checks : Validate assay conditions (e.g., cell lines, incubation times) across independent labs .
  • SAR Studies : Systematically modify substituents (e.g., electron-withdrawing groups on the benzamide ring) to isolate activity trends .
  • Meta-Analysis : Use databases like PubChem to compare bioactivity data for structurally related compounds .

Q. How do hydrogen-bonding networks influence the stability and reactivity of this compound in solution?

  • Experimental Design :

  • Solvent Polarity : Measure solubility in DMSO vs. hexane to assess dipole-driven aggregation .
  • FT-IR Titration : Track shifts in amide N–H stretching frequencies upon adding hydrogen-bond acceptors (e.g., DMF) .
  • Computational Modeling : Use Gaussian or ORCA to calculate interaction energies in dimeric forms .

Contradictions and Open Questions

  • Synthetic Yield Variability : Discrepancies in reported yields (40–75%) may arise from uncontrolled moisture sensitivity during acylation .
  • Biological Activity : Some studies report antimicrobial effects, while others show inactivity—potentially due to impurities in early synthetic batches .

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